molecular formula C12H14FNO4S B2748443 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone CAS No. 339097-89-1

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone

Cat. No. B2748443
CAS RN: 339097-89-1
M. Wt: 287.31
InChI Key: AUFDDPXFFYAISQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone” is a sulfone derivative containing a morpholino group and a 4-fluorophenyl group . Sulfone derivatives are known for their wide range of applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Antimicrobial Applications

"Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline" were synthesized, showing significant antimicrobial activity against bacteria and fungi. The study underscores the potential of derivatives for developing potent antimicrobial agents (D. B. Janakiramudu et al., 2017). Similarly, "Modulation of the antibiotic activity against multidrug-resistant strains" by compounds related to 4-(Phenylsulfonyl) morpholine demonstrated their ability to enhance the efficacy of antibiotics, offering a strategy to combat resistant microbial strains (M. A. Oliveira et al., 2015).

Electrochemical Applications

In "Novel morpholinium-functionalized anion-exchange PBI–polymer blends," the study introduced membranes with potential for alkaline fuel cells, highlighting the role of morpholine derivatives in enhancing the chemical stability and conductivity of polymer electrolytes (C. Morandi et al., 2015). Another study focused on "A morpholinium-functionalized poly(ether sulfone) as a novel anion exchange membrane for alkaline fuel cell" applications, indicating its suitability due to high hydroxide conductivity and stability (S. Hahn et al., 2013).

Chemical Synthesis and Material Science

The compound plays a role in the "Synthesis of novel Schiff bases," where its derivatives exhibit antimicrobial activities, showcasing the chemical versatility and application in synthesizing biologically active compounds (Divyaraj Puthran et al., 2019). "Efficient synthesis of NK(1) receptor antagonist aprepitant" also illustrates its application in synthesizing complex molecules with significant therapeutic value (K. Brands et al., 2003).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDDPXFFYAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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